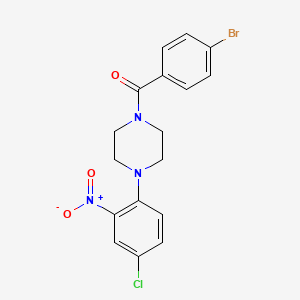![molecular formula C23H28N2O3S B5118946 butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5118946.png)
butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling, angiogenesis, and inflammation. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular disorders.
Mecanismo De Acción
Butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate acts as a potent inhibitor of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent enzymes that require a zinc ion for their catalytic activity. This compound binds to the zinc ion, thereby blocking the catalytic activity of the enzyme. This leads to a reduction in the degradation of extracellular matrix proteins, which are essential for tissue remodeling, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to reduce tumor growth and metastasis, as well as induce apoptosis in cancer cells. In arthritis, this compound has been shown to reduce joint inflammation and destruction, as well as inhibit the production of inflammatory cytokines. In cardiovascular disorders, this compound has been shown to reduce atherosclerotic lesion formation, as well as improve endothelial function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate is its potent inhibitory activity against MMPs. This makes it a useful tool for studying the role of MMPs in various diseases. However, one of the limitations of this compound is its non-specificity, as it can inhibit other zinc-dependent enzymes besides MMPs. This can lead to off-target effects that may confound the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of more specific MMP inhibitors that can target individual MMPs with greater selectivity. Another area of interest is the combination of MMP inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the potential use of MMP inhibitors as biomarkers for disease diagnosis and prognosis is an area of ongoing research.
Métodos De Síntesis
Butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid to form the amide, which is subsequently converted to the hydroxamic acid using hydroxylamine hydrochloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been widely studied for its potential therapeutic applications in various diseases. In cancer, MMPs are known to play a crucial role in tumor invasion and metastasis. This compound has been shown to inhibit the activity of MMPs, thereby reducing tumor growth and metastasis in preclinical models. In arthritis, MMPs are involved in the degradation of cartilage and bone, leading to joint destruction. This compound has been shown to reduce joint inflammation and destruction in animal models of arthritis. In cardiovascular disorders, MMPs are involved in the remodeling of blood vessels and the development of atherosclerosis. This compound has been shown to reduce atherosclerotic lesion formation in animal models.
Propiedades
IUPAC Name |
butyl 4-[(4-tert-butylbenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-5-6-15-28-21(27)17-9-13-19(14-10-17)24-22(29)25-20(26)16-7-11-18(12-8-16)23(2,3)4/h7-14H,5-6,15H2,1-4H3,(H2,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOJZRLAGIYNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

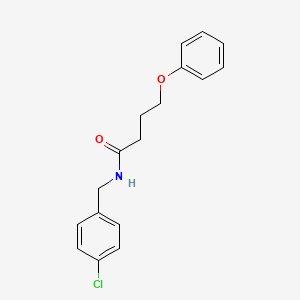
![2-chloro-N-(1-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5118883.png)
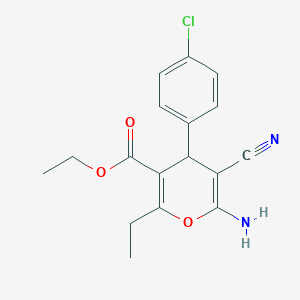
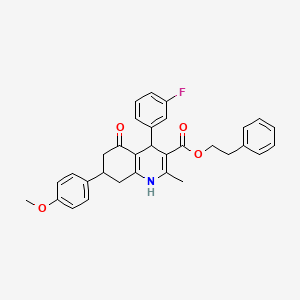
![N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide](/img/structure/B5118898.png)
![1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5118904.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5118911.png)
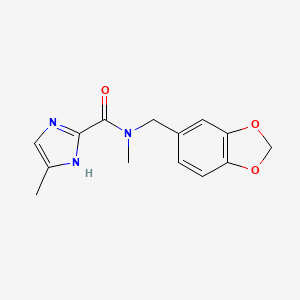
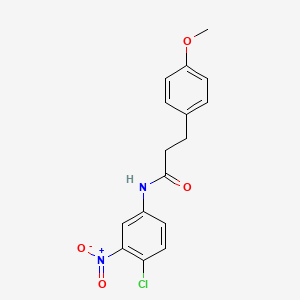
![butyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5118930.png)
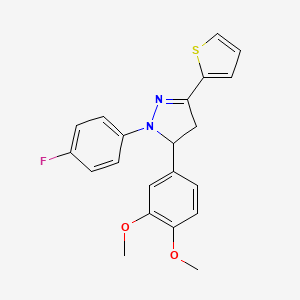
![4-chloro-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5118932.png)
![3-chloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5118951.png)
